4-(Bromomethyl)naphthalene-1-carbonitrile
Overview
Description
4-(Bromomethyl)naphthalene-1-carbonitrile is an organic compound with the molecular formula C12H8BrN and a molecular weight of 246.11 g/mol . It is a derivative of naphthalene, characterized by the presence of a bromomethyl group at the 4-position and a carbonitrile group at the 1-position. This compound is often used in various chemical research and industrial applications due to its unique reactivity and structural properties.
Mechanism of Action
Mode of Action
Bromomethyl groups are known to be reactive, and they can participate in various chemical reactions, including nucleophilic substitutions and free radical reactions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(Bromomethyl)naphthalene-1-carbonitrile . These factors could include temperature, pH, presence of other chemicals, and specific conditions within the biological system where the compound exerts its effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)naphthalene-1-carbonitrile typically involves the bromination of naphthalene derivativesThe reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a solvent like carbon tetrachloride or chloroform .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)naphthalene-1-carbonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding naphthoquinones or other oxidized derivatives.
Reduction Reactions: The carbonitrile group can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and various amines are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted naphthalene derivatives.
Oxidation: Formation of naphthoquinones and other oxidized products.
Reduction: Formation of amines and other reduced derivatives.
Scientific Research Applications
4-(Bromomethyl)naphthalene-1-carbonitrile is utilized in various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in organic synthesis.
Biology: Employed in the study of biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
4-Methylnaphthalene: Lacks the bromomethyl and carbonitrile groups, making it less reactive in nucleophilic substitution reactions.
1-Bromonaphthalene: Contains a bromine atom at the 1-position but lacks the carbonitrile group, leading to different reactivity patterns.
1-Naphthonitrile: Contains a carbonitrile group at the 1-position but lacks the bromomethyl group, affecting its chemical behavior.
Uniqueness
4-(Bromomethyl)naphthalene-1-carbonitrile is unique due to the presence of both bromomethyl and carbonitrile groups, which confer distinct reactivity and versatility in chemical synthesis. This combination of functional groups allows for a wide range of chemical transformations and applications in various fields .
Properties
IUPAC Name |
4-(bromomethyl)naphthalene-1-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrN/c13-7-9-5-6-10(8-14)12-4-2-1-3-11(9)12/h1-6H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFUZJLPIGYIBSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=CC=C(C2=C1)CBr)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70498071 | |
Record name | 4-(Bromomethyl)naphthalene-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70498071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41014-20-4 | |
Record name | 4-(Bromomethyl)naphthalene-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70498071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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